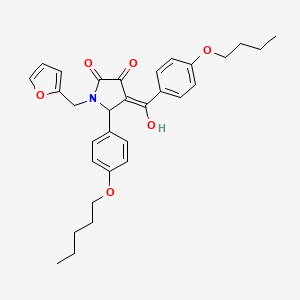
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core substituted with butoxybenzoyl, furan-2-ylmethyl, hydroxy, and pentyloxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Substitution Reactions: Introduction of the butoxybenzoyl, furan-2-ylmethyl, hydroxy, and pentyloxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, and catalysts) for industrial-scale synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and safety.
Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The hydroxy and carbonyl groups could form hydrogen bonds with biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(methoxy)phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a pentyloxy group.
4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(ethoxy)phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of both butoxy and pentyloxy groups may enhance its lipophilicity, potentially affecting its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
617695-78-0 |
|---|---|
Formule moléculaire |
C31H35NO6 |
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-pentoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H35NO6/c1-3-5-7-19-37-24-14-10-22(11-15-24)28-27(30(34)31(35)32(28)21-26-9-8-20-38-26)29(33)23-12-16-25(17-13-23)36-18-6-4-2/h8-17,20,28,33H,3-7,18-19,21H2,1-2H3/b29-27+ |
Clé InChI |
IRWIPHITMWYDNA-ORIPQNMZSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


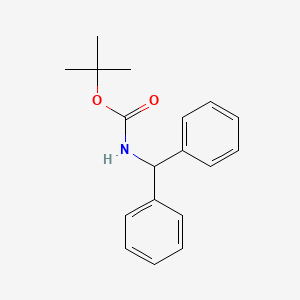
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
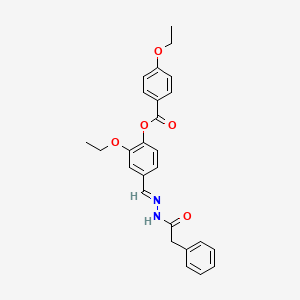
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
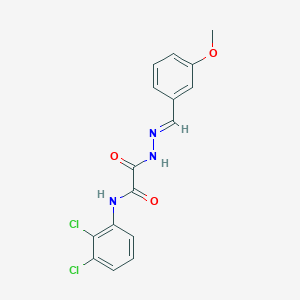
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)
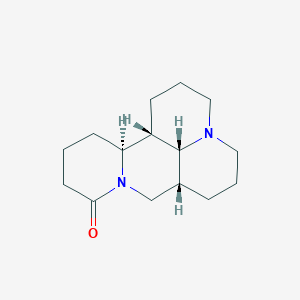
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)

![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
